molecular formula C8H9N5O2S B010218 N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 104667-72-3

N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B010218
CAS No.: 104667-72-3
M. Wt: 239.26 g/mol
InChI Key: FNBSLOOXCPRTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 104667-72-3) is a high-purity chemical compound offered for research and further manufacturing applications. This hybrid molecule integrates a benzenesulfonamide pharmacophore with a 5-amino-1,2,4-triazole ring, a scaffold recognized for its versatile biological activity. Key Research Applications & Value: Antifungal Agent Development: Structural analogs of this compound, featuring a pyridine-3-sulfonamide linked to a 5-amino-1,2,4-triazole, have demonstrated significant in vitro antifungal efficacy. These derivatives show potent activity against various Candida species and Rhodotorula mucilaginosa , in some cases exceeding the effectiveness of fluconazole. The mechanism of action is proposed to involve inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . Antimalarial Research: 1,2,4-triazol-3-yl benzenesulfonamide derivatives have been rationally designed and investigated as potential antimalarial prototypes. Molecular docking studies suggest these compounds may act as inhibitors of Plasmodium falciparum dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in the malaria parasite . Enzyme Inhibition Studies: The benzenesulfonamide moiety is a well-known zinc-binding group for carbonic anhydrase (CA) inhibition. Related triazole-sulfonamide hybrids are being explored as selective inhibitors for various CA isoforms, including those associated with cancer (hCA IX/XII), and for other enzymes like cathepsin B and urease . Antimicrobial and Antioxidant Hybrids: Novel hybrids combining triazole and benzenesulfonamide motifs have shown promising in vitro antimicrobial activity against a range of bacteria and fungi, as well as antioxidant properties . This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel derivatives and the exploration of new therapeutic agents. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(5-amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-7-10-8(12-11-7)13-16(14,15)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBSLOOXCPRTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548989
Record name N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104667-72-3
Record name N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Methyl N′-Cyano-N-(benzenesulfonyl)carbamimidothioate

Reagents :

  • Benzenesulfonamide (1.0 equiv)

  • Dimethyl N-cyanoiminodithiocarbonate (1.2 equiv)

  • Anhydrous potassium carbonate (2.0 equiv)

  • Acetone (reflux solvent)

Procedure :
Benzenesulfonamide is dissolved in anhydrous acetone under nitrogen atmosphere. Dimethyl N-cyanoiminodithiocarbonate and K₂CO₃ are added sequentially, and the mixture is refluxed for 6–8 hours. The intermediate, methyl N′-cyano-N-(benzenesulfonyl)carbamimidothioate, precipitates upon cooling and is isolated via filtration.

Key Observations :

  • Yield : 70–85% (estimated from analogous pyridine derivatives).

  • Side Products : Trace amounts of unreacted sulfonamide due to steric hindrance.

Step 2: Cyclization to Form the 1,2,4-Triazole Core

Reagents :

  • Methyl N′-cyano-N-(benzenesulfonyl)carbamimidothioate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Ethanol or acetonitrile (reflux solvent)

Procedure :
The carbamimidothioate intermediate is suspended in ethanol, and hydrazine hydrate is added dropwise. The reaction is refluxed for 7–16 hours, during which the thiourea moiety undergoes cyclization to form the 1,2,4-triazole ring. The product is isolated by acidification to pH 6 with dilute HCl, followed by filtration and washing with cold water.

Key Observations :

  • Yield : 50–66% (based on pyridine analog data).

  • Purity : >95% (by ¹H-NMR).

  • Byproducts : Residual hydrazine derivatives, removed via recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetone56870
Ethanol781266
Acetonitrile821058

Ethanol balances reactivity and solubility, minimizing side reactions compared to polar aprotic solvents.

Role of Base in Intermediate Formation

Potassium carbonate outperforms sodium carbonate due to enhanced nucleophilicity of the sulfonamide nitrogen, accelerating carbamimidothioate formation.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • SO₂ Asymmetric Stretch : 1328–1141 cm⁻¹.

  • NH Stretches : 3433–3334 cm⁻¹ (amine and sulfonamide).

  • C=N/C=C Vibrations : 1588–1597 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) :

    • δ 11.50–12.00 ppm (brs, 2H, NH).

    • δ 7.10–8.92 ppm (m, 5H, aromatic protons).

  • ¹³C-NMR :

    • δ 165.4 ppm (C=N of triazole).

    • δ 142.1 ppm (C-SO₂).

Mechanistic Insights

The reaction proceeds via a thiourea intermediate, where hydrazine mediates cyclization through nucleophilic attack at the cyano group, followed by intramolecular dehydration (Figure 1). Computational studies suggest that electron-donating groups on the sulfonamide enhance reaction rates by stabilizing transition states.

Challenges and Industrial Scalability

  • Purification : Acid-base workup remains the most cost-effective method for large-scale production.

  • Yield Limitations : Steric bulk on the sulfonamide aryl group reduces accessibility of the reaction site.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sulfonyl chlorides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide involves various chemical pathways that have been optimized for yield and purity. Recent studies have demonstrated multiple synthetic routes utilizing starting materials such as succinic anhydride and aminoguanidine. These methods have been characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm the structure and tautomerism of the synthesized compounds .

This compound exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity:
Recent studies have shown that derivatives of this compound can inhibit tumor-associated carbonic anhydrase isoforms, which are implicated in cancer progression. The inhibition of these enzymes is significant for developing anticancer therapies .

Antimicrobial Properties:
The compound has demonstrated potent antimicrobial activity against various pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, showcasing broad-spectrum antimicrobial properties .

Anti-inflammatory Effects:
Research indicates that this compound can serve as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound in various fields:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of hCA IX isoform with potential for cancer treatment .
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria .
Study 3Anti-inflammatory PropertiesExhibited significant COX inhibition leading to reduced inflammation in vivo models .

Potential Therapeutic Uses

Given its diverse biological activities, this compound has potential therapeutic applications in:

  • Cancer Treatment: Targeting carbonic anhydrase isoforms to inhibit tumor growth.
  • Infectious Diseases: Developing new antibiotics based on its antimicrobial properties.
  • Inflammatory Disorders: Formulating anti-inflammatory drugs that target COX enzymes.

Mechanism of Action

The mechanism of action of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Bioactivity

The biological activity of sulfonamide-triazole hybrids is highly dependent on substituents attached to the triazole ring, benzene ring, or sulfonamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents/Modifications Biological Activity Key Findings References
N-(5-Amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide -NH₂ at C5 of triazole; benzene ring at sulfonamide CA inhibition, anticancer (in vitro) Serves as a lead for CA inhibitors; moderate cytotoxicity against MCF-7 (IC₅₀: ~90 µg/mL)
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide -Cl on benzene; -CH₃ and -SH on triazole Antimicrobial Enhanced lipophilicity improves membrane penetration; activity against E. coli (MIC: 12.5 µg/mL)
N-(5-Methylisoxazol-3-yl)-4-((2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)amino)benzenesulfonamide Isoxazole substituent; extended alkyl chain Anticancer IC₅₀ = 35 µg/mL against HCT116; outperforms parent compound in cytotoxicity
4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide Chlorobenzoyl-indole hybrid Anticancer IC₅₀ = 35 µg/mL (HCT116); synergistic effects from indole and sulfonamide moieties
N-(2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl)benzamide Benzamide substituent; ethyl linker Antimicrobial QSAR models indicate ΔE₁ (HOMO-LUMO gap) inversely correlates with antibacterial potency

Key Structural Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Chloro (-Cl) or nitro (-NO₂) substituents on the benzene ring enhance cytotoxicity by increasing electrophilicity and binding affinity to target enzymes like CA . Amino Group at C5: The -NH₂ group in the parent compound facilitates hydrogen bonding with active sites of CA isoforms, critical for inhibition . Hybrid Scaffolds: Compounds combining triazole with indole or isoxazole (e.g., ) show improved anticancer activity due to multi-target interactions .

Synthesis Efficiency : Derivatives synthesized via one-step procedures (e.g., ) exhibit higher purity and yield compared to multi-step routes (e.g., ), which often require harsh conditions and result in lower scalability .

Biological Activity

N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that merges a triazole ring with a benzenesulfonamide moiety, endowing it with significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H9N5O2SC_8H_9N_5O_2S and a molecular weight of 239.25 g/mol. The triazole ring is known for its ability to interact with various biological targets, while the sulfonamide group contributes to its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of lanosterol 14α-demethylase , an enzyme crucial in the ergosterol biosynthesis pathway. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity against pathogens like Candida albicans and Rhizopus oryzae .

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties. It has shown effectiveness against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Rhizopus oryzae1.0 µg/mL

These results suggest its potential as a therapeutic agent in treating fungal infections .

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL

These findings indicate its broad-spectrum potential in combating bacterial infections .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of related benzenesulfonamide derivatives on cancer cell lines. For instance, compounds bearing similar structures have shown significant inhibition of human malignant melanoma cell lines (A375) using MTT assays .

Case Studies and Research Findings

  • Antifungal Efficacy : A study focused on the antifungal activity of this compound highlighted its effectiveness against Candida albicans, where it inhibited fungal growth by disrupting ergosterol synthesis .
  • Antimicrobial Properties : Another research evaluated various benzenesulfonamide derivatives for their antimicrobial properties. The study found that derivatives similar to this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • In Vivo Studies : In vivo studies using isolated rat heart models demonstrated that certain derivatives can modulate perfusion pressure and coronary resistance, suggesting cardiovascular implications .

Q & A

Q. Basic Methodology :

  • X-ray diffraction : Single-crystal X-ray analysis with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and hydrogen-bonding networks .
  • Key Parameters : High-resolution data (≤1.0 Å) and R-factors (e.g., R = 0.049 in related sulfonamides) ensure accuracy .

Q. Advanced Challenges :

  • Twinning/Disorder : Address using SHELXL’s TWIN/BASF commands for twinned data or refine disordered moieties with restraints .
  • Hydrogen Bonding : Analyze motifs like S(6) rings (O–H⋯N) and π–π interactions (3.79 Å spacing in benzene rings) to correlate structure with stability .

How do substituents on the triazole ring influence antiproliferative activity?

Q. Basic SAR Framework :

  • Core Finding : Substituents at the sulfur atom (e.g., 1-naphthyl vs. 3-CF3Ph) significantly alter activity. For example, 1-naphthyl enhances potency against leukemia HL-60 cells compared to phenyl derivatives .
  • Screening : Test analogs against cancer cell lines (e.g., NCI-H522, MOLT-4) using viability assays (MTT/XTT) .

Q. Advanced Data Contradictions :

  • Unexpected Inactivity : If replacing R1=Ph with R1=4-CF3Ph reduces activity, validate purity (HPLC ≥98%) and confirm cellular uptake via LC-MS .
  • Statistical Models : Use multivariate analysis to decouple electronic (e.g., Hammett σ) vs. steric effects of substituents .

How to resolve discrepancies in biological activity data across studies?

Q. Methodology :

  • Reproducibility Checks : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (DMSO stock concentration ≤0.1%) .
  • Counter-Screens : Rule off-target effects via kinase profiling or transcriptomic analysis .
  • Meta-Analysis : Compare datasets using tools like PubChem BioActivity Data to identify outliers .

What crystallographic software is recommended for refining complex hydrogen-bonding networks?

Q. Advanced Workflow :

  • SHELX Suite : Use SHELXL for high-resolution refinement and SHELXPRO to generate .ins/.res files. For twinned data, apply TWIN/BASF scaling .
  • Validation : Check geometry with PLATON/ADDSYM and visualize hydrogen bonds (e.g., R22(8) motifs) using Mercury .

What safety protocols are critical for handling this compound?

Q. Basic Guidelines :

  • PPE : Use nitrile gloves, lab coats, and ventilated fume hoods to avoid inhalation/dermal exposure .
  • Waste Management : Segregate organic waste and dispose via licensed hazardous waste services .

Q. Advanced Risks :

  • Reactivity : Sulfonamides may release SO2 under strong acidic conditions; monitor pH during reactions .

How to design experiments to assess solubility for in vitro assays?

Q. Methodology :

  • Solvent Screening : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., PEG-400) .
  • HPLC Analysis : Quantify solubility via reverse-phase C18 columns (UV detection at λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.